Tris(n-butylcyclopenta-dienyl)erbium
Description
Tris(n-butylcyclopentadienyl)erbium (chemical formula: C₂₇H₃₉Er) is an organoerbium compound where three n-butyl-substituted cyclopentadienyl (Cp) ligands coordinate to an erbium(III) center. It is a pink, air- and moisture-sensitive solid with a melting point of 285°C and sublimation occurring at 200°C under high vacuum (0.01 mm Hg) . This compound is primarily employed as a precursor in metalorganic epitaxy and plasma-enhanced chemical vapor deposition (CVD) for doping III-V semiconductors (e.g., GaAs, InP) with erbium ions, enabling optoelectronic applications such as infrared lasers and amplifiers . Its efficacy stems from its moderate vapor pressure and thermal stability, which facilitate controlled deposition processes .
Properties
Molecular Formula |
C27H39Er |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4,7H,2-3,5-6H2,1H3;/q3*-1;+3 |
InChI Key |
SSGLSJLCCUXRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Er+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butylcyclopentadienyl)erbium(III) typically involves the reaction of erbium trichloride with butylcyclopentadienyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Tris(butylcyclopentadienyl)erbium(III) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often purified by sublimation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(butylcyclopentadienyl)erbium(III) can undergo oxidation reactions, where the erbium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the erbium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the butylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve the use of other cyclopentadienyl derivatives
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield erbium oxides, while substitution reactions produce new organometallic complexes .
Scientific Research Applications
Tris(n-butylcyclopenta-dienyl)erbium is an organometallic compound with the molecular formula and a molecular weight of approximately 530.9 g/mol . It is a coordination complex featuring a central erbium atom coordinated to three butylcyclopentadienyl ligands. This compound, typically a yellow to orange liquid, is used in catalysis and materials science, particularly in synthesizing other organometallic compounds and thin films.
Applications
This compound has several notable applications.
Catalysis
- It serves as a catalyst or precursor in various chemical reactions, particularly in polymerization processes.
Materials Science
- This compound is utilized in the synthesis of thin films.
- It is also used as a source for erbium doping in GaAs layers grown by metalorganic vapor phase epitaxy . Controlled erbium doping in the range of - has been achieved using tris(t-butylcyclopentadienyl) erbium at a relatively low source temperature of 90°C .
Organometallic Chemistry
- It serves as a precursor for other organometallic compounds. The primary chemical reaction involving this compound typically includes its formation through the reaction of erbium trichloride with butylcyclopentadienyl lithium under inert atmospheric conditions. This reaction generally occurs in a solvent such as tetrahydrofuran at low temperatures to minimize decomposition.
Other Applications
Mechanism of Action
The mechanism of action of Tris(butylcyclopentadienyl)erbium(III) involves the coordination of the butylcyclopentadienyl ligands to the central erbium atom. This coordination stabilizes the erbium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Key Observations :
- Vapor Pressure/Stability : The n-butyl derivative balances volatility and stability, making it superior to the unsubstituted Cp analog (C₁₅H₁₅Er) for industrial-scale doping .
- Substituent Effects : Bulkier substituents (e.g., isopropyl) increase molecular weight, raising sublimation temperatures compared to ethyl or methyl analogs . However, excessive bulk may reduce vapor pressure, complicating deposition.
- Sublimation Enthalpy : Tris(isopropylCp)erbium exhibits a lower sublimation enthalpy (78.6 kJ/mol) than fluorinated erbium complexes (e.g., 154.8 kJ/mol for C₃₀H₃₀ErF₂₁O₆), reflecting weaker intermolecular forces in alkyl-substituted derivatives .
Other Erbium Organometallics
Erbium Amides and Dionates
Erbium amides (e.g., Er(NR₂)₃) and β-diketonates (e.g., Er(dionate)₃) are alternatives for vapor-phase deposition. For example:
Mesogenic Erbium Complexes
The liquid crystal complex tris[1-(4-(4-pentylcyclohexyl)phenyl)octane-1,3-dionato]-[5-heptadecyl-5'-methyl-2,2'-bipyridine]erbium exhibits a nematic phase between 130–160°C, with Frank elastic constants (K₁₁, K₂₂, K₃₃) determined via magnetic field-dependent dielectric measurements . Unlike tris(n-butylCp)erbium, this compound’s extended π-conjugated ligands enable mesophase formation , suitable for optical devices .
Metal-Substituted Analogs
Replacing erbium with other rare-earth metals alters magnetic and optical properties:
| Compound | Metal Center | Key Properties |
|---|---|---|
| Tris(n-butylCp)gadolinium | Gd | High magnetic moment; MRI contrast agents |
| Tris(ethylCp)dysprosium | Dy | Single-molecule magnetism |
| Tris(n-butylCp)erbium | Er | Near-infrared luminescence |
These analogs share similar synthetic routes but diverge in applications due to metal-specific electronic configurations .
Q & A
Q. What are the established methods for synthesizing Tris(n-butylcyclopentadienyl)erbium, and how can purity be validated?
Answer: Synthesis typically involves reacting erbium precursors (e.g., ErCl₃) with n-butylcyclopentadienyl ligands in anhydrous, oxygen-free conditions under inert gas (e.g., argon). Key steps include:
- Ligand preparation: Deprotonation of cyclopentadiene derivatives using strong bases (e.g., NaH).
- Coordination: Slow addition of the ligand to the metal precursor in tetrahydrofuran (THF) or toluene.
- Purification: Vacuum sublimation or recrystallization to isolate the product.
Purity validation requires a combination of techniques: - Elemental analysis (C/H content) to confirm stoichiometry.
- NMR spectroscopy (¹H, ¹³C) to verify ligand integrity.
- X-ray crystallography for structural confirmation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing Tris(n-butylcyclopentadienyl)erbium?
Answer:
- UV-Vis-NIR spectroscopy : To study f-f electronic transitions unique to Er³⁺.
- FT-IR spectroscopy : Identifies ligand coordination modes (e.g., C-H stretching of cyclopentadienyl rings).
- Magnetic susceptibility measurements : Quantifies paramagnetic behavior of Er³⁺.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways.
- Mass spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular weight and ligand-metal ratios .
Q. What safety protocols are critical when handling Tris(n-butylcyclopentadienyl)erbium in laboratory settings?
Answer:
- Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation (reacts violently with water/air).
- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles.
- Fire prevention : Avoid open flames; use dry chemical extinguishers (not water/foam).
- Waste disposal : Follow local regulations for organometallic waste, ensuring residues are stabilized in inert solvents .
Advanced Research Questions
Q. How can experimental design address challenges in studying the reactivity of Tris(n-butylcyclopentienyl)erbium under varying conditions?
Answer:
- Controlled environment reactors : Use sealed systems with adjustable temperature/pressure to isolate reactivity variables (e.g., O₂/H₂O sensitivity).
- In situ spectroscopy : Monitor reactions in real time via Raman or FT-IR to capture intermediate species.
- Theoretical modeling : Pair experiments with DFT calculations to predict reaction pathways and electronic interactions (e.g., ligand-field effects on Er³⁺).
- Cross-validation : Compare results with analogous lanthanide complexes (e.g., Y or Gd derivatives) to identify Er-specific behaviors .
Q. How should researchers resolve contradictions in reported thermal stability data for Tris(n-butylcyclopentadienyl)erbium?
Answer:
- Multi-method analysis : Combine TGA, differential scanning calorimetry (DSC), and mass spectrometry to correlate decomposition events with gaseous byproducts.
- Sample history documentation : Note storage conditions (e.g., exposure to moisture/air) that may alter stability.
- Replicate studies : Conduct experiments across independent labs to isolate methodological biases (e.g., heating rates in TGA).
- Statistical meta-analysis : Aggregate published data to identify trends or outliers, contextualizing results within synthesis/purification protocols .
Q. What theoretical frameworks guide research into the electronic and magnetic properties of Tris(n-butylcyclopentadienyl)erbium?
Answer:
- Ligand-field theory (LFT) : Explains splitting of Er³⁺ f-orbitals due to cyclopentadienyl ligand symmetry.
- Magnetic anisotropy models : Predicts single-molecule magnet (SMM) behavior using Stevens operators or ab initio methods.
- Exchange coupling models : For studies involving Er complexes in multinuclear systems (e.g., dimeric structures).
- Spin-orbit coupling (SOC) calculations : Critical for interpreting UV-Vis-NIR spectra and excited-state dynamics .
Methodological Considerations
- Data consistency : Ensure ligand purity and reaction stoichiometry are rigorously controlled to minimize batch-to-batch variability .
- Interdisciplinary collaboration : Combine synthetic chemistry with physics (e.g., magnetometry) and computational modeling to address complex questions .
- Ethical data reporting : Disclose all experimental conditions (e.g., inert gas purity, solvent drying methods) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
